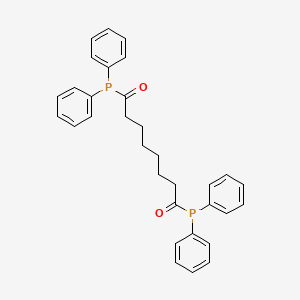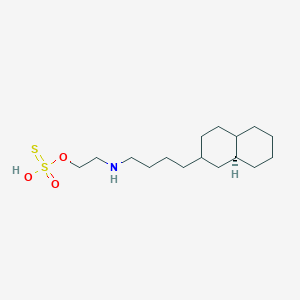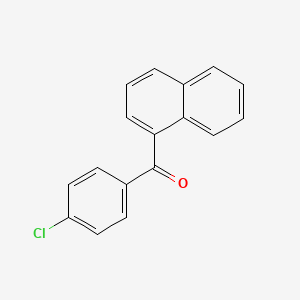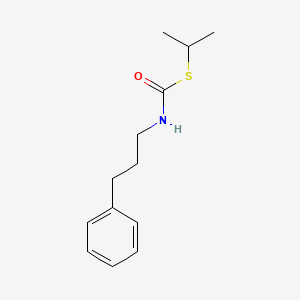
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester is an organic compound with a complex structure that includes aromatic and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with an appropriate alcohol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring may also play a role in binding to specific targets, enhancing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamothioic acid, methyl(3-phenylpropyl)-, S-(1-methylethyl) ester
- Carbamothioic acid, phenylpropyl-, S-(1-methylethyl) ester
Uniqueness
Carbamothioic acid, (3-phenylpropyl)-, S-(1-methylethyl) ester is unique due to its specific ester and aromatic functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
96009-55-1 |
|---|---|
Molekularformel |
C13H19NOS |
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
S-propan-2-yl N-(3-phenylpropyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-11(2)16-13(15)14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
RPKZJFDZBBERTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC(=O)NCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
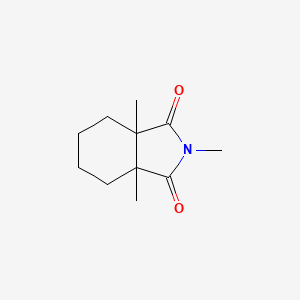
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
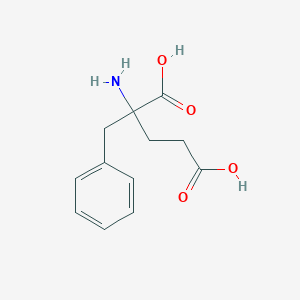


![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)



